2,6-Dimethoxy-1,4-Benzoquinone

Description

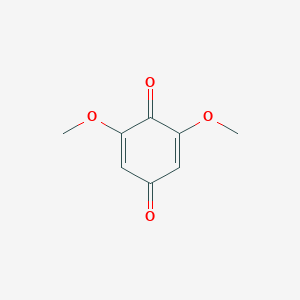

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBNOBQOQZRLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862128 | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26547-64-8, 530-55-2 | |

| Record name | 2,6-Dimethoxy-p-benzosemiquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxysemiquinone radicals | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Benzoquinone: A Technical Guide to the Natural Sources, Isolation, and Biological Interactions of 2,6-Dimethoxy-1,4-Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) is a naturally occurring benzoquinone derivative that has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the primary natural sources of 2,6-DMBQ, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

2,6-DMBQ is biosynthesized by a variety of organisms, including plants, fungi, and insects. Its presence has been identified in numerous species, often as a component of their defense mechanisms or as a metabolic byproduct. The table below summarizes the known natural sources and the reported yields of this compound.

| Natural Source | Part of Organism Used | Reported Yield | Reference(s) |

| Rauvolfia vomitoria | Root | ~0.002% (based on root) | [1] |

| Tibouchina pulchra | Stems | 1.1% of aqueous methanol fraction | [1] |

| Flacourtia jangomas | Leaves | 12 mg from 2.5 g of Dichloromethane (DCM) fraction | [2][3] |

| Ficus foveolata | Stems | Up to 1.97% w/w of dried stem extract | |

| Fermented Wheat Germ | Wheat Germ | Up to 2.58 mg/g (dry material) | [4] |

| Vitis coignetiae (Crimson Glory Vine) | Juice | Isolated, but specific yield not reported | [5][6] |

| Iris milesii | Not specified | Reported presence | |

| Diospyros eriantha | Not specified | Reported presence | |

| Garcinia atroviridis | Stem Bark | Reported presence | |

| Macaranga denticulata | Root | Reported presence | |

| Neolitsea acuminatissima | Stem Bark | Reported presence | |

| Artemisia stolonifera | Not specified | Reported presence | |

| Berchemia racemosa | Not specified | Reported presence | |

| Zanthoxylum nitidum | Root | Reported presence | |

| Gynura japonica | Rhizome | Reported presence | |

| Lysimachia vulgaris | Roots | Reported presence | |

| Gloeophyllum trabeum (Brown rot fungus) | Mycelial culture | Produced in culture | |

| Tribolium castaneum (Red flour beetle) | Secretions | Used as a chemical defense |

Experimental Protocols: Isolation and Purification

The isolation of 2,6-DMBQ from its natural sources typically involves solvent extraction followed by chromatographic separation. The specific protocols vary depending on the source material.

Isolation from Flacourtia jangomas Leaves[2][3]

-

Extraction:

-

Air-dry the leaves of Flacourtia jangomas and grind them into a coarse powder.

-

Macerate the powdered leaves with a solvent system of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude organic leaf extract.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity, such as petroleum ether, DCM, and methanol, to yield respective fractions.

-

-

Column Chromatography:

-

Pack a silica gel (60-120 mesh) column with an appropriate slurry.

-

Load the DCM fraction onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine the fractions containing the compound of interest (identified by TLC).

-

Purify the combined fractions further by recrystallization from a suitable solvent to yield pure this compound.

-

General Workflow for Isolation from Plant Material

The following diagram illustrates a general workflow for the isolation of 2,6-DMBQ from plant sources.

Signaling Pathway Interactions

2,6-DMBQ has been shown to modulate several key signaling pathways implicated in various cellular processes, including cell growth, inflammation, and apoptosis.

AKT/mTOR Signaling Pathway

2,6-DMBQ has been demonstrated to influence the AKT/mTOR signaling pathway. It has been shown to increase the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), which are central regulators of cell proliferation, growth, and survival[7].

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of 2,6-Dimethoxy Benzoquinone Production through Wheat Germ Fermentation by Saccharomyces cerevisiae | Applied Food Biotechnology [journals.sbmu.ac.ir]

- 5. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethoxy-1,4-Benzoquinone from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a four-step synthesis of 2,6-dimethoxy-1,4-benzoquinone, a compound of significant interest due to its various biological activities, starting from the readily available precursor, aniline. The described synthetic route offers an economical and scalable approach to obtaining this valuable benzoquinone derivative.[1] This document details the experimental protocols for each synthetic transformation, presents quantitative data in structured tables for clarity, and includes a visual representation of the overall workflow.

Synthetic Pathway Overview

The synthesis commences with the bromination of aniline to produce 2,4,6-tribromoaniline. This intermediate then undergoes deamination to yield 1,3,5-tribromobenzene. Subsequent methoxylation of 1,3,5-tribromobenzene affords 1,3,5-trimethoxybenzene. The final step involves the selective oxidation of 1,3,5-trimethoxybenzene to the target molecule, this compound. The overall reported yield for this four-step process is approximately 68%.[1]

Caption: Overall synthetic workflow from aniline to this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,6-Tribromoaniline

This procedure outlines the electrophilic aromatic substitution of aniline to introduce three bromine atoms onto the aromatic ring.[2][3]

Procedure:

-

Dissolve 5.0 mL of distilled aniline in 20 mL of glacial acetic acid in a conical flask.

-

In a separate dropping funnel, prepare a solution of 8.6 mL of bromine in 20.4 mL of glacial acetic acid.

-

Cool the aniline solution in an ice bath.

-

Add the bromine solution dropwise to the cooled aniline solution with constant shaking. Maintain the temperature below 10°C.

-

After the addition is complete, a yellow solid of 2,4,6-tribromoaniline will precipitate.

-

Pour the reaction mixture into a large volume of cold water.

-

Filter the precipitate, wash thoroughly with water to remove any remaining acid, and then dry.

-

Recrystallize the crude product from methanol to obtain pure 2,4,6-tribromoaniline.

Step 2: Synthesis of 1,3,5-Tribromobenzene

This step involves the deamination of 2,4,6-tribromoaniline, where the amino group is removed.[4]

Procedure:

-

In a suitable flask, dissolve 5.0 g of 2,4,6-tribromoaniline in a mixture of 15 mL of rectified spirit and 3.7 mL of benzene by heating on a water bath.

-

To the hot solution, carefully add 1.5 mL of concentrated sulfuric acid.

-

Attach a reflux condenser and continue heating on the water bath.

-

Detach the condenser and, while the solution is still hot, add 1.0 g of powdered sodium nitrite in small portions. The reaction can be vigorous.

-

After the addition is complete and the initial effervescence has subsided, allow the solution to cool for 10 minutes and then place it in an ice bath to induce crystallization.

-

Filter the resulting crystals using suction filtration and wash with a small amount of cold alcohol.

-

Recrystallize the crude 1,3,5-tribromobenzene from methylated spirit.

Step 3: Synthesis of 1,3,5-Trimethoxybenzene

This nucleophilic aromatic substitution reaction replaces the bromine atoms with methoxy groups.[5][6][7]

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal in methanol. For 20g of 1,3,5-tribromobenzene, approximately 10g of sodium in 80mL of methanol can be used.

-

In a reaction flask, add 80 mL of N,N-dimethylformamide (DMF) to the sodium methoxide solution.

-

Add a catalytic amount of cuprous iodide (Cu₂I₂) (e.g., 2g).

-

Add 20 g of 1,3,5-tribromobenzene to the mixture.

-

Heat the reaction mixture to 80-90°C and reflux with stirring for 2-3 hours.

-

After the reaction is complete, cool the mixture and filter to remove any insoluble materials.

-

Remove methanol and DMF from the filtrate by distillation under reduced pressure.

-

The residue is then subjected to steam distillation. The distillate is cooled to induce crystallization.

-

Filter the crystals and dry to obtain 1,3,5-trimethoxybenzene.

Step 4: Synthesis of this compound

The final step is the selective oxidation of 1,3,5-trimethoxybenzene to the desired product.[8]

Procedure:

-

The oxidation of 1,3,5-trimethoxybenzene can be achieved using nitrous acid.

-

The reaction is typically carried out at a controlled low temperature to manage the reactivity of nitrous acid.

-

The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by extraction and purified by crystallization or chromatography.

Note: The electrochemical oxidation of 1,3,5-trimethoxybenzene on a lead dioxide anode is an alternative method that has been reported to yield this compound.[9]

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| Aniline | C₆H₇N | 93.13 | -6 | - |

| 2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.82 | 120-122[10] | ~95[1] |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 121.5-122.5[1] | ~90[1] |

| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 53-54[1] | ~90[1] |

| This compound | C₈H₈O₄ | 168.15 | 253-257 | High[1] |

Spectroscopic Data

The following tables provide the ¹H and ¹³C NMR spectral data for the key compounds in this synthetic pathway.

¹H NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Aniline | CDCl₃ | 7.20 (t, 2H), 6.80 (t, 1H), 6.72 (d, 2H), 3.65 (s, 2H) |

| 2,4,6-Tribromoaniline | DMSO-d₆ | 7.64 (s, 2H), 5.53 (s, 2H)[1] |

| 1,3,5-Tribromobenzene | DMSO-d₆ | 7.61 (s, 3H)[1] |

| 1,3,5-Trimethoxybenzene | DMSO-d₆ | 6.09 (s, 3H), 3.77 (s, 9H)[1] |

| This compound | - | 5.98 (s, 2H), 3.76 (s, 6H)[1] |

¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Aniline | CDCl₃ | 146.5, 129.3, 118.6, 115.2 |

| 2,4,6-Tribromoaniline | - | Data not readily available in the initial search. |

| 1,3,5-Tribromobenzene | - | Data not readily available in the initial search. |

| 1,3,5-Trimethoxybenzene | - | Data not readily available in the initial search. |

| This compound | - | Data not readily available in the initial search. |

Logical Relationships and Signaling Pathways

The synthesis of this compound from aniline follows a logical progression of functional group transformations. Each step is designed to modify the starting material in a specific way, leading to the desired final product.

Caption: Logical progression of the multi-step synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound from aniline. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 2,4,6 tribromoaniline | DOC [slideshare.net]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 5. Preparation method of 1, 3, 5-trimethoxybenzene - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102476981A - Preparation method of 1,3, 5-trimethoxy benzene - Google Patents [patents.google.com]

- 7. CN101693649B - Process for preparing 1.3.5-trimethoxybenzene - Google Patents [patents.google.com]

- 8. Formation of this compound by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

Physical and chemical properties of 2,6-Dimethoxy-1,4-Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring benzoquinone derivative found in various plants, including fermented wheat germ, Vitis coignetiae (crimson glory vine), and certain wood species.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and muscle-enhancing properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key signaling pathways associated with DMBQ.

Physical and Chemical Properties

This compound is a yellow crystalline powder under standard conditions.[4][5] It is stable but combustible and incompatible with strong oxidizing agents.[1][6]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of DMBQ.

| Identifier | Value | Reference(s) |

| CAS Number | 530-55-2 | [7] |

| Molecular Formula | C₈H₈O₄ | [1][7][8] |

| Molecular Weight | 168.15 g/mol | [7][8] |

| IUPAC Name | 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | [5][8] |

| Synonyms | 2,6-Dimethoxy-p-benzoquinone, DMBQ | [7][9] |

| Property | Value | Reference(s) |

| Appearance | Yellow crystalline powder | [4][5][6] |

| Melting Point | 252-257 °C (with decomposition) | [1][4][5][7][8] |

| Boiling Point | ~311 °C at 760 mmHg (Predicted) | [1] |

| Density | ~1.2 - 1.3 g/cm³ (Predicted) | [1][4] |

| logP | -0.06 to 0.28 | [1][8] |

| Solvent | Solubility | Reference(s) |

| DMSO | Soluble | [4][7][10] |

| Water | 14.7 g/L (at 20 °C) | [10] |

| Toluene | 0.5 g / 10 mL | [10] |

Spectral Data

| Technique | Data Summary | Reference(s) |

| UV-Vis | Absorption maxima (λmax) at 289 nm and 392 nm (in neutral aqueous solution). | [11] |

| Infrared (IR) | Spectrum conforms to the structure. Data is available in public databases. | [5][8][12] |

| Mass Spectrometry (MS) | Data available in public databases such as SpectraBase and the NIST WebBook. | |

| ¹H and ¹³C NMR | While specific chemical shift data is not readily available in the cited literature, ¹H and ¹³C NMR spectra have been used to confirm the structure of DMBQ and its synthetic intermediates. Full spectral data is available for viewing in subscription-based databases. | [3] |

Experimental Protocols

Representative Synthesis: Four-Step Synthesis from Aniline

This protocol is based on an economical synthesis route reported in the literature, achieving a 68% overall yield.[3] This represents a viable method for laboratory-scale production.

Caption: Four-step synthesis of DMBQ from aniline.

-

Step 1: Synthesis of 1,3,5-Tribromoaniline. Aniline is treated with bromine in an aqueous hydrobromic acid solution to yield 1,3,5-tribromoaniline. The crude product is typically purified by recrystallization from ethanol.[3]

-

Step 2: Synthesis of 1,3,5-Tribromobenzene. The amino group of 1,3,5-tribromoaniline is removed via a deamination reaction. This is achieved by treating the aniline derivative with sodium nitrite followed by hypophosphorous acid. The resulting 1,3,5-tribromobenzene can be purified by recrystallization.[3]

-

Step 3: Synthesis of 1,3,5-Trimethoxybenzene. The three bromine atoms on the benzene ring are substituted with methoxy groups. This nucleophilic aromatic substitution is carried out using sodium methoxide in the presence of a copper(I) iodide catalyst and N,N-dimethylglycine as a ligand. The product, 1,3,5-trimethoxybenzene, is purified from the reaction mixture.[3]

-

Step 4: Synthesis of this compound. The final step involves the selective oxidation of 1,3,5-trimethoxybenzene to the target quinone. This can be accomplished using various oxidizing agents, such as nitric acid. The final product, this compound, is isolated and purified.[3]

Purification Protocol: Recrystallization

Purification of the final DMBQ product is crucial for ensuring high purity for biological and chemical assays. Recrystallization is a standard and effective method.

-

Solvent Selection: Methanol is a commonly cited solvent for the recrystallization of DMBQ.[3]

-

Dissolution: Dissolve the crude DMBQ powder in a minimum amount of hot (near-boiling) methanol with stirring. The solution should be saturated.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Bright yellow needles of DMBQ should precipitate from the solution.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the dried crystals should be checked to confirm purity.

Biological Activity and Signaling Pathways

DMBQ exhibits a wide range of biological effects, primarily through the modulation of key cellular signaling pathways. Its activities make it a compound of interest for therapeutic development in oncology, metabolic disorders, and inflammatory diseases.[2][3][8]

Summary of Biological Activities

Caption: Key biological activities of DMBQ.

Modulation of the AKT/mTOR Signaling Pathway

A primary mechanism through which DMBQ exerts its effects, particularly in cancer and muscle physiology, is the modulation of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

In the context of skeletal muscle, DMBQ has been shown to promote muscle growth (hypertrophy). It achieves this by increasing the phosphorylation (activation) of AKT and mTOR.[3] Activated mTOR then phosphorylates its downstream targets, S6K and 4E-BP1, leading to an increase in protein synthesis and muscle mass.[3]

Conversely, in non-small cell lung cancer (NSCLC) and gastric cancer cells, DMBQ has been shown to inhibit this same pathway. By suppressing the phosphorylation of AKT and mTOR, DMBQ halts the pro-proliferative signals, leading to reduced cancer cell growth and migration. This dual, context-dependent activity highlights the complexity of DMBQ's mechanism of action.

Caption: DMBQ's dual role in modulating the AKT/mTOR pathway.

Other Associated Pathways

-

p38 MAPK Pathway: In conjunction with inhibiting AKT/mTOR, DMBQ also suppresses the activation of p38 Mitogen-Activated Protein Kinase (MAPK) in NSCLC cells, contributing to its anti-migratory effects.

-

Mitochondrial Function: In skeletal muscle, DMBQ stimulates the expression of PGC1α, a master regulator of mitochondrial biogenesis. This leads to increased mitochondrial DNA content and enhanced oxidative phosphorylation, improving muscle performance.[3]

-

Anaerobic Glycolysis: In cancer cells, which often rely on anaerobic glycolysis for energy (the Warburg effect), DMBQ can inhibit this metabolic pathway, leading to apoptosis.[8]

Conclusion

This compound is a multifaceted compound with significant potential in various fields of biomedical research. Its well-defined physical and chemical properties, coupled with its potent and specific modulation of critical signaling pathways like AKT/mTOR, make it a valuable tool for researchers and a promising scaffold for drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and purification of DMBQ, enabling further investigation into its therapeutic applications.

References

- 1. Formation of this compound by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434) [hmdb.ca]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound 530-55-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 2,6-Dimethoxy-1,4-Benzoquinone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ), a naturally occurring compound with significant biological activities, including roles as a haustorial-inducing factor in parasitic plants and potential as an antineoplastic agent. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~ 3.8 | s, 6H (-OCH₃) | ~ 187 | C1, C4 (C=O) |

| ~ 5.8 | s, 2H (C3-H, C5-H) | ~ 158 | C2, C6 (-OCH₃) |

| ~ 107 | C3, C5 | ||

| ~ 56 | -OCH₃ |

Note: Predicted values are based on the analysis of similar benzoquinone structures. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound is expected to exhibit the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 1680 - 1660 | C=O Stretch | Conjugated Ketone |

| ~ 1600 - 1580 | C=C Stretch | Alkene |

| ~ 1250 - 1200 | C-O Stretch | Aryl Ether |

| ~ 3100 - 3000 | C-H Stretch | Vinylic |

| ~ 3000 - 2850 | C-H Stretch | Methyl |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of this compound shows distinct absorption maxima that are characteristic of its electronic structure.

| Solvent | λmax (nm) |

| Neutral Aqueous Solution | 289, 392[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to the ¹H NMR experiment.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum over a desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Biological Pathway

This compound is a key signaling molecule in the interaction between parasitic plants and their hosts. It acts as a haustorial-inducing factor (HIF), triggering the development of the haustorium, a specialized organ that penetrates the host tissue to extract water and nutrients. The logical workflow of this process is depicted below.

Caption: Logical workflow of haustorial induction in parasitic plants by this compound.

References

An In-depth Technical Guide to the Electrochemical Properties and Redox Potential of 2,6-Dimethoxy-1,4-Benzoquinone

This technical guide provides a comprehensive overview of the electrochemical properties and redox potential of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ), a compound of significant interest in biological and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of its redox behavior.

Core Electrochemical Properties

This compound is a redox-active molecule that undergoes reversible electrochemical transformations. Its redox behavior is notably dependent on the pH of the surrounding medium, involving the transfer of electrons and protons.

Quantitative Electrochemical Data

The electrochemical parameters of DMBQ have been characterized using various techniques, with cyclic voltammetry being a primary tool. The following tables summarize the key quantitative data gathered from the literature.

| Parameter | Value | Conditions | Reference |

| Mid-peak Potential (Emid,p) vs. pH (1.3 ≤ pH ≤ 8) | Shifts by ~60 mV/pH | 0.1 M buffer solutions | [1] |

| Mid-peak Potential (Emid,p) vs. pH (8 < pH < 11) | Shifts by 32 mV/pH | 0.1 M buffer solutions | [1] |

| Mid-peak Potential (Emid,p) vs. pH (pH ≥ 11) | pH independent | 0.1 M NaOH | [1] |

| Standard Second One-Electron Reduction Potential (E(Q•-/QH2)) | +190 mV | pH 7.4, 37 °C | [2] |

| Change in Reduction Potential (ΔE3 = E(Q/Q•-) - E(Q•-/QH2)) | -280 mV | pH 7.4, 37 °C | [2] |

| Equilibrium Constant (K3) for Q + QH2 ⇌ 2Q•- + 2H+ | (2.6 ± 0.4) x 10-5 | pH 7.4, 37 °C | [2] |

| Rate Constant for reaction with Ascorbate (AscH-) | 380 ± 40 M-1s-1 | Phosphate buffer, pH 7.40, 37 °C | [2] |

Table 1: Summary of pH-dependent redox potentials and thermodynamic parameters for this compound.

| pH Range | Number of Electrons (e-) | Number of Protons (H+) | Redox Reaction | Reference |

| 1.3 ≤ pH ≤ 8 | 2 | 2 | Q + 2e- + 2H+ ⇌ QH2 | [1] |

| 8 < pH < 11 | 2 | 1 | Q + 2e- + H+ ⇌ QH- | [1] |

| pH ≥ 11 | 2 | 0 | Q + 2e- ⇌ Q2- | [1] |

Table 2: Stoichiometry of the redox reaction of this compound at different pH ranges.

Experimental Protocols

The following sections detail the methodologies employed in the electrochemical analysis of DMBQ.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique used to investigate the redox properties of DMBQ.

Objective: To determine the redox potentials and study the electron transfer kinetics of DMBQ at various pH levels.

Materials and Equipment:

-

Potentiostat/Galvanostat (e.g., AUTOLAB)

-

Three-electrode cell[3]

-

Working Electrode: Glassy carbon electrode[4][5] or Gold electrode[3][6]

-

Reference Electrode: Ag/AgCl (3M KCl)[7] or 0.01 M Ag/Ag+ in acetonitrile[3]

-

This compound (DMBQ)[8]

-

Buffer solutions of varying pH (e.g., KCl-HCl for acidic, acetate for moderately acidic, phosphate for neutral and moderately alkaline)[1]

-

0.1 M NaOH for alkaline conditions[1]

-

Deionized water (Millipore)

-

Inert gas (e.g., Nitrogen or Argon) for deaeration[6]

Procedure:

-

Prepare a stock solution of DMBQ (e.g., 50 mM) in an appropriate solvent (e.g., DMSO, as it is soluble in it)[1][8].

-

Prepare a series of 0.1 M buffer solutions with varying pH values (e.g., from 1.3 to 12)[1].

-

Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Add a specific volume of the buffer solution to the electrochemical cell.

-

Deaerate the solution by bubbling with an inert gas for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen[6].

-

Add the DMBQ stock solution to the cell to achieve the desired final concentration (e.g., 1 mM to 50 mM)[1][9].

-

Connect the electrodes to the potentiostat.

-

Perform the cyclic voltammetry scan within a defined potential window. The scan rate is typically set between 50 mV/s to 100 mV/s[4][6].

-

Record the resulting voltammogram (current vs. potential).

-

Repeat the experiment for each buffer solution of different pH.

-

Analyze the voltammograms to determine the anodic and cathodic peak potentials, from which the mid-peak potential (Emid,p) is calculated.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is utilized to detect and characterize the semiquinone radical intermediates formed during the redox process.

Objective: To identify and monitor the formation of semiquinone radicals of DMBQ, particularly in alkaline media where hydroxylation can occur.[9][10]

Materials and Equipment:

-

EPR Spectrometer

-

DMBQ solution (e.g., 5 mM) in an alkaline medium (e.g., 0.1 M NaOH)[9]

-

Capillary tubes for sample loading

Procedure:

-

Prepare a 5 mM solution of DMBQ in 0.1 M NaOH[9].

-

Transfer the solution into an EPR capillary tube.

-

Place the capillary tube into the EPR spectrometer's resonant cavity.

-

Record the EPR spectra at different time intervals to observe the evolution of radical species[9].

-

Simulate the experimental spectra to identify the hyperfine coupling constants and thus the structure of the radical species[9].

Visualizing Redox Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of DMBQ's electrochemical properties.

Caption: pH-Dependent Redox Mechanism of DMBQ.

References

- 1. researchgate.net [researchgate.net]

- 2. Fully reversible redox cycling of this compound induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]

- 8. This compound 97 530-55-2 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic and electrochemical properties of hydroxylated derivatives of this compound - UGD Academic Repository [eprints.ugd.edu.mk]

Genotoxic and Mutagenic Properties of 2,6-Dimethoxy-1,4-Benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic and mutagenic properties of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ). DMBQ is a naturally occurring benzoquinone found in various plants and fermented wheat germ extract, and can also be formed from the reaction of the drug dimethophrine with nitrite under acidic conditions, such as those in the stomach.[1][2] The compound has garnered significant interest due to its dual role as both a potential genotoxic agent and a substance with reported anti-mutagenic and anti-carcinogenic properties.[3]

Genotoxic and Mutagenic Profile

Studies have demonstrated that this compound can induce DNA damage and mutations in both in vitro and in vivo systems, suggesting it should be regarded as a direct-acting genotoxic chemical.[4][1]

In Vitro Studies

-

Cell Viability and Cytotoxicity: In studies using V79 Chinese hamster lung cells, DMBQ was found to cause a dose-related reduction in cell plating efficiency at concentrations ranging from 10 to 80 µM.[4][1] A similar reduction in viable cells, as determined by trypan blue exclusion, was observed at four-fold higher concentrations.[4]

-

DNA Damage: A dose-dependent increase in DNA fragmentation was observed in V79 cells exposed to DMBQ concentrations between 10 and 80 µM, as measured by the alkaline elution technique.[4][1]

-

Mutagenicity: The promutagenic nature of the DNA lesions induced by DMBQ was confirmed by the induction of 6-thioguanine resistance in V79 cells.[4][1]

-

Cell-Type Specificity: Primary cultures of rat hepatocytes showed greater resistance to the cytotoxic and DNA-damaging effects of DMBQ and did not exhibit clear evidence of DNA repair synthesis, suggesting that the liver may have mechanisms to metabolize DMBQ into less reactive species.[4][1]

In Vivo Studies

-

Systemic DNA Damage: In animal studies, single oral doses of DMBQ ranging from 33 to 300 mg/kg in rats resulted in DNA fragmentation in the kidneys, gastric mucosa, and brain.[4][1]

-

DNA Repair: The DNA lesions induced by DMBQ in vivo were largely repaired within 24 hours.[4][1]

-

Organ-Specific Effects: Notably, DNA fragmentation was practically undetectable in the livers of treated rats, further supporting the hypothesis that the liver is capable of detoxifying DMBQ.[4][1]

Data Summary: Genotoxicity and Mutagenicity of this compound

| Assay | System | Concentration/Dose | Observed Effect | Citation |

| Cytotoxicity | V79 Cells | 10 - 80 µM | Dose-related reduction in plating efficiency. | [4][1] |

| DNA Fragmentation | V79 Cells | 10 - 80 µM | Dose-dependent increase in DNA fragmentation. | [4][1] |

| Mutagenicity | V79 Cells | Not Specified | Induction of 6-thioguanine resistance. | [4][1] |

| DNA Fragmentation | Rats (in vivo) | 33 - 300 mg/kg (p.o.) | DNA fragmentation in kidney, gastric mucosa, and brain. | [4][1] |

Note: Specific quantitative data from these studies are not publicly available in the referenced abstracts. The table reflects the described observations.

Anti-mutagenic and Chemopreventive Properties

In contrast to the findings above, other research has highlighted the potential of DMBQ as an anti-mutagenic and chemopreventive agent.

-

Inhibition of Known Mutagens: A study on components isolated from the juice of Vitis coignetiae (a type of wild grape) found that DMBQ inhibited the mutagenicity of several known carcinogens, including dimethylbenzo[a]anthracene, aflatoxin B1, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), and amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the Ames test.[5]

-

Anti-tumorigenic Effects: In the same study, topical application of DMBQ on the promotion stage of mouse skin tumorigenesis significantly decreased tumor development.[5]

This paradoxical behavior suggests that the genotoxic or anti-genotoxic effects of DMBQ may be context-dependent, influenced by factors such as its concentration, the biological system it is in, and the presence of other chemical agents.

Data Summary: Anti-mutagenic Activity of this compound

| Assay | System | Mutagen | Observed Effect | Citation |

| Ames Test | Salmonella typhimurium | Dimethylbenzo[a]anthracene, Aflatoxin B1, Trp-P-2, PhIP | Inhibitory effect on mutagenicity. | [5] |

| Mouse Skin Tumorigenesis | Mice | TPA (promoter) | Significant decrease in tumor development. | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of DMBQ's genotoxicity and mutagenicity.

Alkaline Elution Assay for DNA Fragmentation (in V79 Cells)

This protocol is based on standard procedures for the alkaline elution technique, adapted for V79 cells as described in the cited literature.

-

Cell Culture and Labeling: V79 cells are cultured in a suitable medium. To label the DNA, cells are incubated with a radioactive precursor, such as [3H]thymidine, for a sufficient period (e.g., 24 hours) to ensure its incorporation into the newly synthesized DNA.

-

Exposure to DMBQ: The cell cultures are then exposed to varying concentrations of DMBQ (e.g., 10, 20, 40, 80 µM) for a defined period. A control group without DMBQ treatment is also maintained.

-

Cell Lysis: After exposure, the cells are harvested and carefully layered onto a filter (e.g., polycarbonate or PVC). The cells are then lysed directly on the filter using a lysis solution (containing a detergent like SDS and proteinase K) to release the DNA.

-

Alkaline Elution: The DNA is then eluted from the filter by pumping an alkaline solution (e.g., pH 12.1) through it at a constant flow rate. The high pH denatures the DNA into single strands. Shorter DNA strands, resulting from fragmentation, elute from the filter more rapidly than longer, intact strands.

-

Fraction Collection and Analysis: The eluate is collected in a series of fractions over time. The amount of radioactively labeled DNA in each fraction is quantified using a scintillation counter.

-

Data Interpretation: The rate of elution is proportional to the number of single-strand breaks in the DNA. An increased elution rate in DMBQ-treated cells compared to the control indicates DNA fragmentation.

Ames Test for Mutagenicity (Reverse Mutation Assay)

This protocol describes the standard Ames test procedure used to evaluate the mutagenic or anti-mutagenic properties of a chemical.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have a mutation in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-free medium.

-

Metabolic Activation (S9 Mix): To mimic mammalian metabolism, a liver homogenate fraction (S9 mix) from rats treated with an enzyme inducer (e.g., Aroclor 1254) can be included in the assay. This is important for detecting mutagens that require metabolic activation.

-

Exposure:

-

For Mutagenicity Testing: A small amount of the bacterial culture is incubated with various concentrations of DMBQ in the presence or absence of the S9 mix.

-

For Anti-mutagenicity Testing: The bacterial culture is incubated with a known mutagen (e.g., PhIP, Trp-P-2) and co-incubated with various concentrations of DMBQ.

-

-

Plating: The bacteria-chemical mixture is then mixed with molten top agar and poured onto a minimal glucose agar plate (histidine-free).

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring and Data Interpretation:

-

Mutagenicity: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-independent state will be able to grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies on the DMBQ-treated plates compared to the control plates indicates that DMBQ is mutagenic.

-

Anti-mutagenicity: A significant decrease in the number of revertant colonies on the plates treated with the known mutagen plus DMBQ, compared to the plates with the mutagen alone, indicates that DMBQ has anti-mutagenic properties.

-

Visualizations: Workflows and Pathways

Caption: Workflow for assessing the genotoxicity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:530-55-2 | Quinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 4. Cytotoxic, DNA-damaging and mutagenic properties of this compound, formed by dimethophrine-nitrite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2,6-Dimethoxy-1,4-Benzoquinone: A Key Bioactive Metabolite in Fermented Wheat Germ

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fermented wheat germ extract (FWGE) has garnered significant attention in the scientific community for its potential health benefits, particularly in the realm of oncology. A key bioactive component identified in FWGE is 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), a metabolite produced during the fermentation process. This technical guide provides a comprehensive overview of 2,6-DMBQ as a metabolite in FWGE, focusing on its quantitative analysis, the experimental protocols for its study, and its impact on key cellular signaling pathways.

Data Presentation: Quantitative Analysis of 2,6-DMBQ in Fermented Wheat Germ

The concentration of 2,6-DMBQ in fermented wheat germ is a critical parameter influencing its biological activity. The yield of this metabolite is highly dependent on the fermentation conditions. Below are tables summarizing the quantitative data from various studies.

Table 1: Concentration of 2,6-DMBQ under Various Fermentation Conditions

| Fermentation Microorganism | pH | Time (h) | Temperature (°C) | 2,6-DMBQ Concentration (mg/g of dry sample) | Reference |

| Saccharomyces cerevisiae | 6 | 16 | 32 | 1.527 | [1] |

| Saccharomyces cerevisiae | - | - | - | 2.58 | [2] |

| Lactobacillus plantarum | 6 | 48 | - | 0.56 - 0.64 | [3] |

| Low-sugar baker's yeast | - | 42 | 28 | 0.765 | [4] |

| Lactobacillus zeae and Pichia pijperi (mixed culture) | - | 48 | - | Not significantly enhanced | [5] |

Table 2: Optimization of Fermentation Parameters for 2,6-DMBQ Production

| Parameter | Levels | Optimal Condition for Maximum 2,6-DMBQ Yield | Reference |

| Yeast to Wheat Germ Ratio | 1:8 | 1:8 | [4] |

| Material to Liquid Ratio | 1:15 | 1:15 | [4] |

| Agitation Rate | 80 rpm | 80 rpm | [1] |

| Particle Size of Wheat Germ | - | Ultrasonic treatment | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the analysis and biological evaluation of 2,6-DMBQ from fermented wheat germ.

Quantification of 2,6-DMBQ by High-Performance Liquid Chromatography (HPLC)

This protocol is a composite based on methodologies described in the scientific literature[2][3].

-

Instrumentation: An HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 5 μm, 250 × 4.6 mm) is typically employed.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80, v/v) is commonly used.

-

Flow Rate: A flow rate of 0.5 mL/min is maintained.

-

Detection: UV detection is performed at a wavelength of 245 nm.

-

Quantification: The concentration of 2,6-DMBQ in the samples is determined by comparing the peak area with that of a standard curve generated using a pure 2,6-DMBQ standard.

Cell Viability Assay (WST-1 Assay)

This protocol is a general representation of a WST-1 assay and should be optimized for specific cell lines and experimental conditions.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 2,6-DMBQ (e.g., 10 to 80 µM) or FWGE and incubate for a specified period (e.g., 24, 48, or 72 hours)[6]. A vehicle control (e.g., DMSO) should be included.

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for AKT/mTOR Signaling Pathway

This protocol provides a general framework for assessing the activation of the AKT/mTOR pathway. Specific antibody concentrations and incubation times may need to be optimized.

-

Cell Lysis: After treatment with 2,6-DMBQ, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathways

Figure 1: The AKT/mTOR signaling pathway and the inhibitory role of 2,6-DMBQ.

Figure 2: The p38 MAPK signaling pathway and the inhibitory effect of 2,6-DMBQ.

Experimental Workflows

Figure 3: A generalized metabolomics workflow for the analysis of 2,6-DMBQ.

Figure 4: Workflow for assessing the biological activity of 2,6-DMBQ.

Conclusion

This compound is a promising bioactive metabolite found in fermented wheat germ extract. Its concentration can be optimized through controlled fermentation processes. The provided experimental protocols offer a foundation for the accurate quantification and biological evaluation of this compound. The visualization of its inhibitory effects on key signaling pathways, such as AKT/mTOR and p38 MAPK, provides a clearer understanding of its potential mechanisms of action. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and natural product chemistry, facilitating further investigation into the therapeutic potential of 2,6-DMBQ.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of 2,6-Dimethoxy Benzoquinone Production through Wheat Germ Fermentation by Saccharomyces cerevisiae | Applied Food Biotechnology [journals.sbmu.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. Screening and fermentation conditions optimization of 2,6-dimethoxy-ρ-benzoquinone producing strain by fermented wheat germ [manu61.magtech.com.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of 2,6-Dimethoxy-1,4-Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring compound found in various plants and fermented wheat germ.[1] Emerging scientific evidence has highlighted its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of DMBQ, detailing its mechanisms of action, summarizing quantitative data from key experimental studies, and outlining the methodologies used in this research. The primary focus is on its inhibitory effects on critical inflammatory pathways, including the NLRP3 inflammasome, NF-κB, and MAPK signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of DMBQ for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (DMBQ), a small molecule with the chemical formula C₈H₈O₄, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-mutagenic, and noteworthy anti-inflammatory effects.[2][3] This guide synthesizes the current scientific knowledge on the anti-inflammatory properties of DMBQ, presenting a detailed analysis of its molecular mechanisms and a summary of its effects in various in vitro and in vivo models of inflammation.

In Vitro Anti-inflammatory Activities

Inhibition of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) by activated macrophages is a hallmark of inflammation. DMBQ has been shown to effectively suppress NO production in lipopolysaccharide (LPS)-stimulated murine leukemia monocyte-macrophage cells (RAW 264.7).

Table 1: Effect of DMBQ on Nitric Oxide Production

| Cell Line | Stimulus | DMBQ Concentration | % Inhibition of NO Production | Reference |

| RAW 264.7 | LPS | Not specified in abstract | Significant suppression | [2] |

Modulation of Pro-inflammatory Cytokines

DMBQ has demonstrated the ability to reduce the secretion of key pro-inflammatory cytokines, which are central mediators of the inflammatory response.

Table 2: Effect of DMBQ on Pro-inflammatory Cytokine Production

| Cell Type | Stimulus | Cytokine | DMBQ Concentration | Effect | Reference |

| Mouse BMDMs | LPS + Nigericin | IL-1β | Not specified in abstract | Significant Inhibition | [4] |

| Human PBMCs | LPS + Nigericin | IL-1β, TNF-α | Not specified in abstract | Significant Inhibition | [4] |

| Human PBMCs | LPS | IL-1β, TNF-α | Not specified in abstract | Significant Inhibition | [4] |

Inhibition of NLRP3 Inflammasome Activation

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. DMBQ has been identified as a potent inhibitor of the NLRP3 inflammasome.[4]

Table 3: Effect of DMBQ on NLRP3 Inflammasome Activation

| Cell Type | Inflammasome Activation Pathway | DMBQ Treatment | Effect | Reference |

| Mouse BMDMs | Classical (LPS + Nigericin) | Not specified in abstract | Obvious inhibition | [4] |

| Human PBMCs | Classical (LPS + Nigericin) | Not specified in abstract | Obvious inhibition | [4] |

| Human PBMCs | Alternative (LPS) | Not specified in abstract | Obvious inhibition | [4] |

In Vivo Anti-inflammatory Activities

TPA-Induced Mouse Ear Edema

The topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) induces a robust inflammatory response characterized by edema. DMBQ has been shown to significantly inhibit this inflammatory response.

Table 4: Effect of DMBQ on TPA-Induced Mouse Ear Edema

| Animal Model | TPA Dose | DMBQ Treatment | Effect on Edema | Reference |

| Mouse | Not specified in abstract | Topical application | Significant inhibition | [2][5] |

DSS-Induced Ulcerative Colitis

Dextran sulfate sodium (DSS)-induced colitis is a widely used animal model for inflammatory bowel disease. DMBQ treatment has been shown to ameliorate the severity of colitis in this model.[4]

Table 5: Effect of DMBQ on DSS-Induced Colitis in Mice

| Animal Model | DSS Treatment | DMBQ Dose and Administration | Key Findings | Reference |

| C57BL/6J mice | In drinking water | 20 mg/kg, intraperitoneal injection | Alleviated body weight loss, colon shortening, spleen enlargement, and colon inflammation. Reduced percentages of Th17 and IFN-γ+ CD8+ T cells. Increased expression of tight junction proteins (occludin and ZO-1). Decreased expression of caspase-1. | [4] |

Ovalbumin-Induced Allergic Asthma

In a mouse model of ovalbumin (OVA)-induced allergic asthma, DMBQ demonstrated significant therapeutic effects by attenuating airway inflammation and hyperresponsiveness.[6]

Table 6: Effect of DMBQ on OVA-Induced Allergic Asthma in Mice

| Animal Model | DMBQ Doses | Key Findings | Reference |

| BALB/c mice | Medium and high doses | Decreased enhanced pause values, inflammation scores, positive area from periodic acid-Schiff staining, percentage of eosinophils, IL-17/IL-10 ratio, serum immunoglobulin E levels, and relative expression levels of p-AKT/AKT and p-p70S6K/p70S6K. | [6] |

Molecular Mechanisms of Action

Inhibition of the NLRP3 Inflammasome Signaling Pathway

DMBQ exerts its anti-inflammatory effects in part by directly targeting and inhibiting the activation of the NLRP3 inflammasome. This leads to a downstream reduction in the maturation and secretion of IL-1β.

Caption: DMBQ inhibits NLRP3 inflammasome activation.

Modulation of NF-κB and MAPK Signaling Pathways

While direct inhibition of NF-κB and MAPK pathways by DMBQ requires further elucidation, its impact on downstream inflammatory mediators suggests a modulatory role. The mTOR pathway, which is interconnected with MAPK and NF-κB signaling, has been identified as a target of DMBQ in the context of allergic asthma.[6]

Caption: DMBQ modulates key inflammatory signaling pathways.

Experimental Protocols

In Vitro Assays

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of DMBQ for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

-

NO Measurement: After incubation (e.g., 24 hours), the concentration of nitrite in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

-

Cell Culture and Treatment: Cells (e.g., BMDMs, PBMCs) are cultured and treated with DMBQ and inflammatory stimuli as described above.

-

Supernatant Collection: Culture supernatants are collected and centrifuged to remove cellular debris.

-

ELISA: The concentrations of cytokines (e.g., IL-1β, TNF-α) in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves the use of a capture antibody, the sample, a detection antibody, a streptavidin-HRP conjugate, and a substrate solution. The absorbance is read at 450 nm.[7][8]

-

Cell Lysis: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against NLRP3, ASC, caspase-1 (p20 subunit for active form), and IL-1β (cleaved form). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][10]

In Vivo Models

-

Animals: Female ICR mice are typically used.

-

Induction of Edema: A solution of TPA in a vehicle (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone as a control.

-

Treatment: DMBQ, dissolved in a suitable vehicle, is topically applied to the right ear shortly before or after TPA application.

-

Measurement of Edema: At a specified time point after TPA application (e.g., 6 hours), mice are euthanized, and circular biopsies are taken from both ears and weighed. The difference in weight between the right and left ear punches is calculated as a measure of edema.

-

Animals: C57BL/6J mice are commonly used.

-

Induction of Colitis: Mice are provided with drinking water containing DSS (e.g., 2.5-3% w/v) ad libitum for a defined period (e.g., 7 days) to induce acute colitis.

-

Treatment: DMBQ is administered to the mice, typically via intraperitoneal injection, daily during the DSS treatment period.

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Body weight, stool consistency, and the presence of blood in the stool are monitored daily.

-

Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured.

-

Histological Analysis: Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Cytokine Levels: Colon tissue homogenates are prepared to measure cytokine levels by ELISA or Western blot.

-

Flow Cytometry: Mesenteric lymph nodes and spleens can be harvested to analyze immune cell populations (e.g., Th17, CD8+ T cells) by flow cytometry.[11][12]

-

-

Animals: BALB/c mice are frequently used.

-

Sensitization and Challenge: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum. They are subsequently challenged with aerosolized OVA to induce an asthmatic response.

-

Treatment: DMBQ is administered to the mice (e.g., by oral gavage or intraperitoneal injection) before and/or during the OVA challenge phase.

-

Assessment of Asthma Phenotype:

-

Airway Hyperresponsiveness (AHR): AHR to methacholine is measured using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the number and differential count of inflammatory cells (e.g., eosinophils). Cytokine levels in the BAL fluid are measured by ELISA.

-

Lung Histology: Lung tissues are processed for H&E and Periodic acid-Schiff (PAS) staining to evaluate inflammation and mucus production.

-

Serum IgE: Blood is collected to measure the levels of OVA-specific IgE.

-

Western Blot Analysis: Lung tissue homogenates are used to analyze the expression of proteins in relevant signaling pathways (e.g., p-AKT, p-p70S6K).[6]

-

Conclusion

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit key inflammatory pathways, particularly the NLRP3 inflammasome, and to ameliorate inflammation in various preclinical models, underscores its therapeutic potential. The data and protocols summarized in this technical guide provide a solid foundation for further research into the development of DMBQ and its derivatives as novel anti-inflammatory drugs. Future studies should focus on elucidating the precise molecular targets of DMBQ within the NF-κB and MAPK signaling pathways, as well as on comprehensive pharmacokinetic and toxicological profiling to support its translation into clinical applications.

References

- 1. This compound Inhibits 3T3-L1 Adipocyte Differentiation via Regulation of AMPK and mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound alleviates dextran sulfate sodium-induced ulcerative colitis in mice by suppressing NLRP3 inflammasome activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zgddek.com [zgddek.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. novamedline.com [novamedline.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of 2,6-Dimethoxy-1,4-Benzoquinone as a Haustorial Inducing Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasitic plants pose a significant threat to global agriculture, causing substantial crop losses. A key developmental process in the life cycle of many parasitic plants is the formation of a specialized invasive organ known as the haustorium. This structure penetrates the host plant's tissues, establishing a vascular connection to siphon water and nutrients. The initiation of haustorium development is triggered by chemical cues, termed haustorial inducing factors (HIFs), released from the host plant's roots. Among the most potent and well-studied of these is 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ). This technical guide provides an in-depth overview of DMBQ's role as a haustorial inducing factor, detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data on its activity.

DMBQ: A Potent Inducer of Haustoriogenesis

This compound is a naturally occurring quinone derived from the lignin of host plant cell walls.[1] It has been identified as a highly effective haustorial inducing factor for a wide range of parasitic plants within the Orobanchaceae family, including both facultative and obligate parasites.[1][2] Its commercial availability and potent activity have made it an invaluable tool for in vitro studies of haustorium development.[3]

Quantitative Data on DMBQ-Induced Haustorium Formation

The effective concentration of DMBQ for inducing haustorium formation varies among different parasitic plant species. The following table summarizes the reported active concentrations.

| Parasitic Plant Species | Effective DMBQ Concentration Range | Notes | Reference(s) |

| Triphysaria versicolor | 1 - 30 µM | Concentrations of 100 µM or higher are reported to be toxic. | [4] |

| Striga spp. | 0.05 - 10 µM | Toxic at concentrations of 50 µM or higher. | [5] |

| Phtheirospermum japonicum | 10 µM | Commonly used concentration for in vitro assays. | [6][7] |

| Monochasma savatieri | 0.1 - 1000 µM | Optimal induction observed at 10 µmol·L-1 when grown solitarily. | [8][9] |

| Phelipanche aegyptiaca | High concentrations | Less sensitive to DMBQ compared to hemiparasites. | [10] |

The DMBQ Signaling Pathway in Haustorium Induction

The perception of DMBQ at the root surface of a parasitic plant initiates a complex signaling cascade that culminates in the morphological changes associated with haustorium formation. The key steps in this pathway are outlined below.